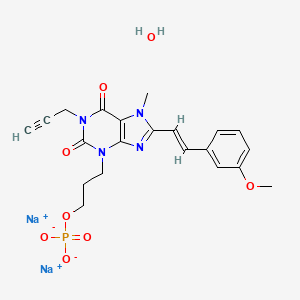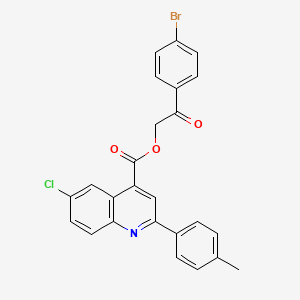![molecular formula C24H18N12Ru B12040897 [Ru(bpz)3][PF6]2, AldrichCPR](/img/structure/B12040897.png)
[Ru(bpz)3][PF6]2, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpz)3][PF6]2 involves the preparation of the 2,2’-bipyrazine ligand followed by its complexation with ruthenium. An improved procedure for synthesizing this compound includes a high-yielding palladium-catalyzed synthesis of the 2,2’-bipyrazine ligand . The reaction conditions typically involve the use of palladium catalysts and suitable solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for [Ru(bpz)3][PF6]2 are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of palladium-catalyzed reactions and controlled environments ensures the production of high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[Ru(bpz)3][PF6]2 undergoes various chemical reactions, primarily serving as a photocatalyst. It is involved in oxidation, reduction, and substitution reactions. The compound is particularly effective in visible-light-mediated reactions, such as the hydrothiolation of alkenes and cycloaddition reactions .
Common Reagents and Conditions
Common reagents used with [Ru(bpz)3][PF6]2 include alkenes, cyclopropylamines, and styrene derivatives. The reactions typically occur under visible light irradiation, utilizing the compound’s photocatalytic properties to facilitate the formation of desired products .
Major Products
The major products formed from reactions involving [Ru(bpz)3][PF6]2 include cyclopentylamine derivatives and trans-substituted cyclohexene derivatives. These products result from cycloaddition and hydrothiolation reactions, respectively .
Scientific Research Applications
[Ru(bpz)3][PF6]2 has a wide range of scientific research applications:
Biology: The compound’s photophysical properties make it useful in studying light-induced biological processes.
Industry: It is employed in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism by which [Ru(bpz)3][PF6]2 exerts its effects involves its ability to absorb visible light and undergo photoexcitation. This leads to the generation of reactive intermediates, such as radicals and radical ions, which facilitate various chemical transformations. The compound’s molecular targets include alkenes and cyclopropylamines, with pathways involving radical-mediated cycloaddition and hydrothiolation reactions .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2’-bipyridyl)ruthenium(II) dichloride
- Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate
- Tris(2,2’-bipyridyl)ruthenium(II) hexahydrate
Uniqueness
Compared to similar compounds, [Ru(bpz)3][PF6]2 is unique due to its electron-deficient bipyrazyl ligands, which enhance its photooxidative capabilities. This makes it particularly effective in photoredox transformations where other ruthenium complexes may not perform as well .
Properties
Molecular Formula |
C24H18N12Ru |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
2-pyrazin-2-ylpyrazine;ruthenium |
InChI |
InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H; |
InChI Key |
VEEMVPAUPIJPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040820.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040842.png)
![4-{[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12040861.png)
![N-butan-2-yl-N-[4-[butan-2-yl-(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide](/img/structure/B12040875.png)

![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one;hydrate](/img/structure/B12040879.png)
![2-Butyl-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040883.png)

![4-{4-(4-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12040891.png)




![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)
